2,3,6-Trifluorophenylboronic acid
Overview
Description
2,3,6-Trifluorophenylboronic acid is an organic compound with the chemical formula C6H4BF3O2. It is a boronic acid derivative characterized by the presence of three fluorine atoms attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 2,3,6-Trifluorophenylboronic acid is the γ-secretase enzyme . This enzyme plays a crucial role in the cleavage of certain proteins within the cell membrane, including the amyloid precursor protein, which is implicated in Alzheimer’s disease .
Mode of Action
This compound interacts with its target, the γ-secretase enzyme, through a process known as the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The result of this interaction is the synthesis of a C-6 hydroxy tricyclic sulfone .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway involving the γ-secretase enzyme .
Pharmacokinetics
Boronic acids, in general, are known for their good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the γ-secretase enzyme . This inhibition could potentially reduce the production of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids . Additionally, the presence of other molecules can influence the Suzuki-Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
2,3,6-Trifluorophenylboronic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta peptides. These peptides are associated with the pathogenesis of Alzheimer’s disease. By inhibiting γ-secretase, this compound can reduce the formation of amyloid-beta peptides, thereby offering potential therapeutic benefits . Additionally, this compound interacts with various proteins and enzymes through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes such as γ-secretase. This modulation can lead to changes in gene expression and cellular metabolism, particularly in cells involved in the production of amyloid-beta peptides . Furthermore, the compound’s ability to form covalent bonds with biomolecules can impact cellular functions by altering protein activity and stability.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of γ-secretase. The boronic acid group of the compound interacts with the active site of the enzyme, preventing it from catalyzing the cleavage of amyloid precursor protein into amyloid-beta peptides . This inhibition is achieved through the formation of a reversible covalent bond between the boronic acid group and the enzyme’s active site, leading to a decrease in amyloid-beta production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures (2-8°C) . Prolonged exposure to higher temperatures or reactive environments can lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on γ-secretase over extended periods, although its stability may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits γ-secretase activity without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a γ-secretase inhibitor. The compound interacts with enzymes and cofactors involved in the metabolism of amyloid precursor protein, influencing metabolic flux and metabolite levels . Its boronic acid group allows it to participate in reactions with diols and other nucleophiles, further integrating it into cellular metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on γ-secretase . The compound’s distribution is influenced by its chemical properties, including its ability to form covalent bonds with biomolecules, which can affect its accumulation and localization within cells.
Subcellular Localization
This compound is localized to specific subcellular compartments, particularly those associated with γ-secretase activity. The compound’s boronic acid group may interact with targeting signals or undergo post-translational modifications that direct it to these compartments . This localization is crucial for its function as an enzyme inhibitor, as it ensures that the compound is present at the site of γ-secretase activity, allowing it to effectively inhibit the enzyme and reduce amyloid-beta production.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2,3,6-Trifluorophenylboronic acid:
Reaction of Phenylboronic Acid with Trifluorotoluene: This method involves the reaction of phenylboronic acid with trifluorotoluene, followed by crystallization to obtain the desired product.
Reaction of 2,3,6-Trifluorophenol with Trichloroborane: Another common method involves the reaction of 2,3,6-trifluorophenol with trichloroborane, followed by acid hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling Reactions: This is the most common reaction involving this compound.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Aryl Halides: Reactants in coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Derivatives: Formed in oxidation and reduction reactions.
Scientific Research Applications
2,3,6-Trifluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenylboronic Acid: Another trifluorophenylboronic acid derivative with similar properties and applications.
2,3,4-Trifluorophenylboronic Acid: A closely related compound with slight differences in the position of fluorine atoms.
Uniqueness
2,3,6-Trifluorophenylboronic acid is unique due to the specific arrangement of fluorine atoms on the benzene ring, which imparts distinct reactivity and stability compared to other trifluorophenylboronic acid derivatives. This makes it particularly useful in certain synthetic applications where other derivatives may not perform as effectively .
Properties
IUPAC Name |
(2,3,6-trifluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPDDRPLEKURGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400092 | |
Record name | 2,3,6-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-71-2 | |
Record name | 2,3,6-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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